3-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQPWCYFBMOFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Agrochemical Applications
Pesticide Development
One of the primary applications of 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is in the development of pesticides. The trifluoromethyl group contributes to the compound's efficacy against pests, making it suitable for use in agricultural chemicals. Trifluoromethylpyridines (TFMP) and their derivatives are widely utilized as active ingredients in pesticides, providing effective protection for crops against a range of agricultural pests.
Herbicides
In addition to its role in insecticides, this compound is also significant in the synthesis of herbicides. Its ability to interact with various biological targets allows for the development of herbicidal agents that can effectively manage weed populations while minimizing environmental impact .
Pharmaceutical Applications
Drug Intermediates
this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the formation of various bioactive molecules, including those targeting cancer and neurodegenerative diseases. For instance, derivatives of trifluoromethylpyridines have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy .
Therapeutic Research
Research is ongoing to fully elucidate the therapeutic potential of this compound and its derivatives. Studies have indicated that its reactivity with nucleophiles and electrophiles can lead to novel compounds with enhanced biological activity, potentially expanding its application in medicinal chemistry.
Synthetic Chemistry
Building Block in Organic Synthesis
The compound is recognized as a versatile building block in synthetic organic chemistry. It can participate in various reactions due to the presence of both bromine and chlorine atoms, allowing for selective reactions under different conditions. This versatility makes it an attractive reagent for synthesizing complex organic molecules.
Comparison with Similar Compounds
The following table summarizes the structural features and unique properties of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Contains bromine, chlorine, and trifluoromethyl groups | High reactivity; useful in agrochemical and pharmaceutical synthesis |
| 2-Chloro-4-(trifluoromethyl)pyridine | Lacks bromine; only contains chlorine and trifluoromethyl | Less reactive than 3-bromo variant |
| 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | Similar halogen substitutions but different position | Different reactivity patterns; potential use in medicinal chemistry |
| 2-Bromo-4-(trifluoromethyl)pyridine | Contains bromine and trifluoromethyl groups | Used in synthesizing nicotinic acid; potential therapeutic applications |
Case Studies
Case Study: Synthesis of Kinase Inhibitors
A notable case study involved the synthesis of pyrazolopyridines using this compound as a precursor. These compounds have shown promise as LRRK2 inhibitors, which are being investigated for their role in treating Parkinson's disease. The synthesis process highlighted the compound's utility in generating complex structures that target specific biological pathways.
Case Study: Development of New Herbicides
Research into new herbicidal formulations has utilized this compound to create compounds with enhanced efficacy against resistant weed species. These studies demonstrate not only the compound's effectiveness but also its potential to contribute to sustainable agricultural practices by reducing reliance on traditional herbicides .
Mechanism of Action
The mechanism by which 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Positioning
The biological activity, reactivity, and physicochemical properties of halogenated pyridines are highly dependent on the positions of substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|
| 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 1211588-39-4 | 3-Br, 2-Cl, 4-CF₃ | C₆H₂BrClF₃N | 260.44 | 95% |
| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 | 3-Br, 2-Cl, 5-CF₃ | C₆H₂BrClF₃N | 260.44 | 97% |
| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | 75806-84-7 | 2-Br, 3-Cl, 5-CF₃ | C₆H₂BrClF₃N | 260.44 | 97% |
| 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine | 1256820-00-4 | 2-Br, 5-Cl, 3-CF₃ | C₆H₂BrClF₃N | 260.44 | 96% |
| 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | 1227563-63-4 | 3-Br, 6-Cl, 2-CF₃ | C₆H₂BrClF₃N | 260.44 | N/A |
Key Observations :
- Positional Effects : The trifluoromethyl group at position 4 (target compound) versus 5 (CAS 71701-92-3) alters steric and electronic interactions. For example, a trifluoromethyl group at position 4 may enhance electrophilic substitution resistance compared to position 5 due to increased ring deactivation .
Commercial Availability and Purity
Biological Activity
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group. These substituents enhance its reactivity and biological activity. The trifluoromethyl group, in particular, is known to influence the compound's interaction with biological targets, making it a valuable scaffold in drug design.
Target Interactions
This compound primarily interacts with enzymes and receptors in biological systems. Its halogen substituents contribute to binding affinity and specificity, allowing it to modulate the activity of various molecular targets.
Biochemical Pathways
The compound has been implicated in several biochemical pathways, particularly those involving enzyme inhibition. For instance, it is known to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy and neurodegenerative diseases such as Huntington's disease. This inhibition can lead to altered gene expression and cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). This property suggests its potential use as an antimicrobial agent .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Studies have demonstrated its ability to suppress cyclooxygenase (COX) activity, which is crucial for the inflammatory response. For example, related compounds with similar structures have exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Inhibition of Histone Deacetylases : In vitro studies have shown that this compound can effectively inhibit HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression profiles relevant to cancer progression.
- Antibacterial Activity Assessment : A study involving a series of related pyridine derivatives found that this compound displayed significant antibacterial activity, with further investigations revealing mechanisms involving efflux pumps that confer resistance in bacterial strains .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| This compound | Antimicrobial, HDAC inhibition | Enhanced binding due to trifluoromethyl group |
| 2-Chloro-4-(trifluoromethyl)pyridine | Moderate antibacterial | Lacks bromine; less reactive |
| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | Variable activities | Different reactivity patterns due to substitution |
| 5-Bromo-6-chloropyridine | Primarily medicinal chemistry | Distinct substitution pattern |
Preparation Methods
Halogenation of Pyridine Derivatives
Starting from a chlorinated pyridine (e.g., 2-chloropyridine), bromination at the 3-position is typically achieved using bromine or brominating agents under catalytic or controlled conditions. This step requires careful temperature and solvent control to avoid over-bromination or substitution at undesired positions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 4-position can be introduced by:
- Using trifluoromethyl iodide or trifluoromethyl sulfone reagents in the presence of bases or catalysts.
- Employing trifluoroacetic anhydride or related reagents in multi-step syntheses involving vinyl ethers and pyridine intermediates.
Detailed Preparation Methods
Halogenation and Trifluoromethylation Sequence
A common industrial method involves:
- Starting Material: 2-chloropyridine or 2-chloro-4-(trifluoromethyl)pyridine.
- Bromination: Reaction with bromine or N-bromosuccinimide (NBS) under reflux or controlled temperature conditions to selectively brominate the 3-position.
- Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position either before or after bromination using trifluoromethyl iodide or trifluoromethyl sulfone reagents with a base.
This method benefits from stepwise control but requires purification after each step to maintain regioselectivity and yield.
Synthesis via 2-Chloro-4-(trifluoromethyl)pyridine Intermediate
A patented method for synthesizing 2-chloro-4-(trifluoromethyl)pyridine involves:
- Reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of pyridine and dichloromethane at low temperatures (-10°C to 25°C) to form 4-butoxy-1,1,1-trifluoro-3-en-2-one intermediate.
- Subsequent steps convert this intermediate to 2-chloro-4-(trifluoromethyl)pyridine with high yield and stability under mild conditions.
This intermediate can then be brominated at the 3-position to yield 3-bromo-2-chloro-4-(trifluoromethyl)pyridine.
Representative Reaction Conditions and Yields
Alternative Synthetic Routes and Related Compounds
- Preparation of related pyridine derivatives such as 3-chloro-2-cyano-5-trifluoromethylpyridine involves cyanation of halogenated trifluoromethylpyridines using lithium cyanide in dichloroethane/water mixtures at 80°C, followed by acid-base workup and vacuum distillation to isolate the product with yields around 88%.
- Other trifluoromethylated pyridines (e.g., 5-bromo-2-methyl-3-(trifluoromethyl)pyridine) are synthesized via multi-step nitration, reduction, and halogenation sequences with overall moderate yields (around 30-80%), highlighting the complexity of pyridine functionalization.
Research Findings and Optimization Notes
- The use of low-toxicity solvents such as dichloromethane, avoiding nitrile solvents, improves environmental safety and solvent recycling potential.
- Reaction temperatures are critical: low temperatures (-10°C to 0°C) during trifluoroacylation prevent side reactions, while elevated temperatures (up to 80°C) are used for cyanation and halogenation steps.
- Vacuum drying and distillation under reduced pressure (2 mmHg) at controlled temperatures (60-120°C) are essential for product isolation and purity.
- Catalysts and activators are used in molar ratios optimized between 1:1 and 3:1 relative to starting materials to maximize conversion and minimize by-products.
Summary Table of Key Preparation Methods
Q & A
Q. Q1. What are the common synthetic routes for preparing 3-bromo-2-chloro-4-(trifluoromethyl)pyridine?
The compound is typically synthesized via halogenation or nucleophilic substitution on pyridine derivatives. For example:
- Halogen exchange : Substitution of a hydrogen atom on a trifluoromethylpyridine scaffold using brominating agents (e.g., NBS) or chlorinating reagents (e.g., POCl₃) under controlled conditions.
- Cross-coupling : Suzuki-Miyaura coupling with boronic acids to introduce substituents, though steric hindrance from the trifluoromethyl group may require optimized catalysts .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol or dichloromethane) yields >95% purity, as noted in reagent catalogs .
Advanced Synthesis: Regioselectivity Challenges
Q. Q2. How can regioselective functionalization of the pyridine ring be achieved in the presence of bromo, chloro, and trifluoromethyl groups?
Regioselectivity is influenced by:
- Directing effects : The trifluoromethyl group (-CF₃) acts as a strong electron-withdrawing meta-director, while halogens (Br/Cl) may compete.
- Catalytic strategies : Palladium catalysts with bulky ligands (e.g., XPhos) favor coupling at less hindered positions.
- Temperature control : Lower temperatures (0–25°C) mitigate undesired side reactions. Computational studies (DFT) predict activation barriers for substitution pathways .
Basic Characterization Techniques
Q. Q3. What spectroscopic and analytical methods are used to confirm the structure of this compound?
Key methods include:
- NMR : ¹H/¹³C/¹⁹F NMR to identify substituent positions (e.g., ¹⁹F NMR δ ≈ -60 ppm for -CF₃) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₂BrClF₃N, MW 264.45 g/mol).
- Melting point : Reported mp ranges from 30–35°C for analogous halogenated pyridines .
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 264.45 g/mol | HRMS | |
| Melting Point | 30–35°C (analog) | DSC | |
| ¹⁹F NMR Shift | ~-60 ppm | NMR (400 MHz) |
Advanced Characterization: Computational Validation
Q. Q4. How do researchers validate experimental data using computational chemistry?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Geometric optimization : Bond lengths/angles match X-ray crystallography data.
- NMR chemical shifts : Predicted shifts align with experimental values (error < 5%).
- Thermochemistry : Atomization energies and reaction enthalpies are compared to experimental benchmarks (average deviation ±2.4 kcal/mol) .
Reactivity and Stability
Q. Q5. How does the reactivity of bromo vs. chloro substituents influence downstream modifications?
- Bromine : More reactive in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) due to lower bond dissociation energy vs. C-Cl.
- Chlorine : Preferentially participates in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF).
Stability : The trifluoromethyl group enhances thermal stability but may increase hydrophobicity, complicating aqueous-phase reactions .
Safety and Handling
Q. Q6. What safety precautions are critical when handling this compound?
- Hazards : Irritant (R36/37/38); avoid inhalation/skin contact.
- Storage : Inert atmosphere (N₂/Ar), desiccated at 2–8°C.
- Decontamination : Ethanol/water mixtures neutralize spills. Safety protocols align with OSHA guidelines for halogenated aromatics .
Advanced Data Contradictions
Q. Q7. How should researchers address discrepancies in reported physical properties (e.g., melting points)?
- Verification : Reproduce synthesis/purification methods from multiple sources.
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities.
- Batch variability : Impurities (e.g., residual solvents) may alter mp/bp; use HPLC-MS for purity checks .
Applications in Medicinal Chemistry
Q. Q8. How is this compound utilized in structure-activity relationship (SAR) studies?
- Bioisosteres : The -CF₃ group mimics -COOH in enzyme binding pockets.
- Halogen bonding : Bromo/chloro substituents enhance target affinity (e.g., kinase inhibitors).
SAR optimization often involves replacing Br/Cl with -NH₂ or -CN to modulate solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
